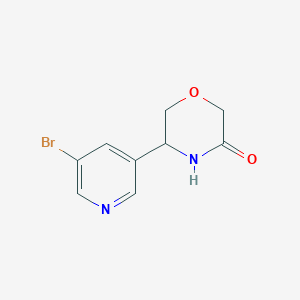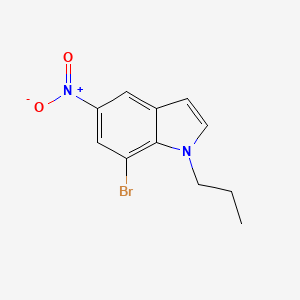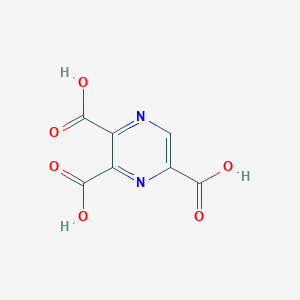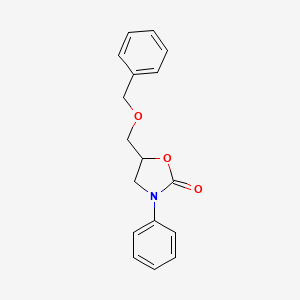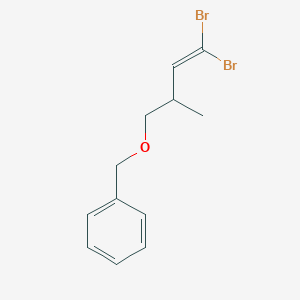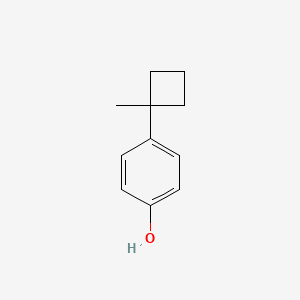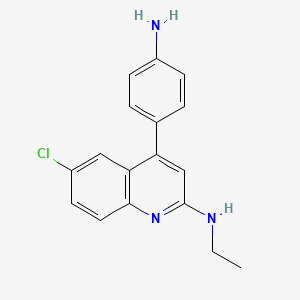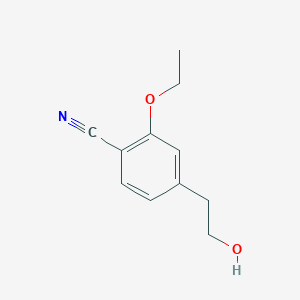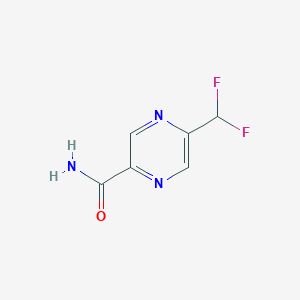
2-Pyrazinecarboxamide, 5-(difluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazinecarboxamide, 5-(difluoromethyl)- is a chemical compound with the molecular formula C6H4F2N2O It is a derivative of pyrazinecarboxamide, where a difluoromethyl group is attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrazinecarboxamide with difluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazinecarboxamide, 5-(difluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Pyrazinecarboxamide, 5-(difluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinecarboxamide: The parent compound without the difluoromethyl group.
5-Methylpyrazine-2-carboxamide: A similar compound with a methyl group instead of a difluoromethyl group.
5-Chloropyrazine-2-carboxamide: A compound with a chlorine atom instead of a difluoromethyl group.
Uniqueness
2-Pyrazinecarboxamide, 5-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H5F2N3O |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
5-(difluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H5F2N3O/c7-5(8)3-1-11-4(2-10-3)6(9)12/h1-2,5H,(H2,9,12) |
Clave InChI |
IHYMWNUBROPCOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(=O)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




